molecular formula C14H14N6O3S2 B2558361 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286705-68-7

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2558361
M. Wt: 378.43
InChI Key: NRPFFSDANBQHQC-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3S2 and its molecular weight is 378.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Microwave-assisted Synthesis and Biological Evaluation : A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of hybrid molecules containing 1,2,4-triazole and other heterocyclic moieties, evaluating their antimicrobial, antilipase, and antiurease activities. While the compound is not directly mentioned, the research methodology and the biological evaluation framework provide a significant context for understanding the potential applications of similar triazole-containing compounds in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Cancer Cell Migration and Growth Inhibition : Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-3-thiol derivatives with hydrazone moieties and tested their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. The study highlights the potential of triazole derivatives in cancer therapy, suggesting that compounds with similar structural features could be explored for antitumor activities (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Synthetic Methodologies

Gold-catalyzed Oxidation Strategies : Luo et al. (2012) explored the use of gold-catalyzed oxidation to synthesize oxazole rings, leveraging the reactivity of α-oxo gold carbene intermediates. This study demonstrates advanced synthetic techniques that could potentially be applied to the synthesis of oxazole-containing compounds, offering insights into the versatility of gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Fluorescent Dyes and Photophysical Properties : Witalewska et al. (2019) reported on the synthesis of fluorescent dyes using thioamide building blocks, highlighting the photophysical properties and potential applications of these compounds in fluorescence-based technologies. This research could provide a foundational basis for the development of fluorescent probes or materials based on the structural motif of the compound of interest (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S2/c1-20-8-16-19-14(20)25-6-4-15-11(21)9-7-23-13(17-9)18-12(22)10-3-2-5-24-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,21)(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPFFSDANBQHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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